molecular formula C16H16N2S2 B12541372 N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) CAS No. 663611-33-4

N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide)

Cat. No.: B12541372
CAS No.: 663611-33-4
M. Wt: 300.4 g/mol
InChI Key: OUAYJOOBTIZBMU-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) typically involves the reaction of ethanedithiol with 2-methylphenyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The thioamide group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and drug candidates.

    Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to interact with biological targets and modulate biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the specific target and context. The thioamide group plays a crucial role in the compound’s reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~2~-Bis(2-furylmethyl)ethanebis(thioamide)
  • N~1~,N~2~-Bis(2-chlorophenyl)ethanebis(thioamide)
  • N~1~,N~2~-Bis(2-methoxyphenyl)ethanebis(thioamide)

Uniqueness

N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) is unique due to the presence of the 2-methylphenyl groups, which impart specific steric and electronic properties to the molecule. These properties influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) may exhibit distinct biological activities and chemical behavior, making it a valuable compound for research and industrial applications.

Properties

CAS No.

663611-33-4

Molecular Formula

C16H16N2S2

Molecular Weight

300.4 g/mol

IUPAC Name

N,N'-bis(2-methylphenyl)ethanedithioamide

InChI

InChI=1S/C16H16N2S2/c1-11-7-3-5-9-13(11)17-15(19)16(20)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

OUAYJOOBTIZBMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)C(=S)NC2=CC=CC=C2C

Origin of Product

United States

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